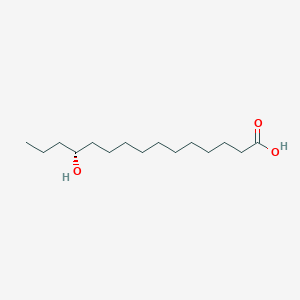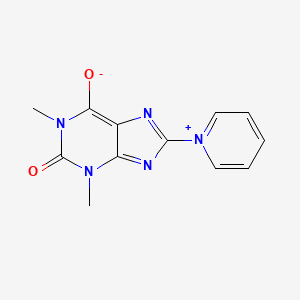
1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione is a chemical compound with a complex structure that includes a purine ring system substituted with methyl and pyridyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with pyridine derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction can be carried out in ethanol or methanol with the addition of a base such as sodium hydroxide to promote the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridyl and purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,3-Dimethylxanthine: A structurally similar compound with known biological activity.
Theophylline: Another related compound with therapeutic uses, particularly in respiratory diseases.
特性
CAS番号 |
52943-89-2 |
|---|---|
分子式 |
C12H11N5O2 |
分子量 |
257.25 g/mol |
IUPAC名 |
1,3-dimethyl-2-oxo-8-pyridin-1-ium-1-ylpurin-6-olate |
InChI |
InChI=1S/C12H11N5O2/c1-15-9-8(10(18)16(2)12(15)19)13-11(14-9)17-6-4-3-5-7-17/h3-7H,1-2H3 |
InChIキー |
APSKWJBCTCBPQA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C(=NC(=N2)[N+]3=CC=CC=C3)N(C1=O)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
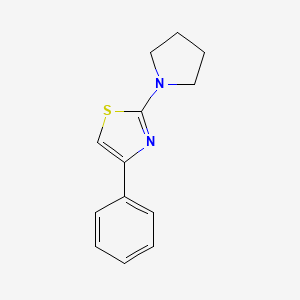
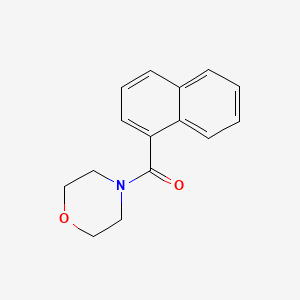
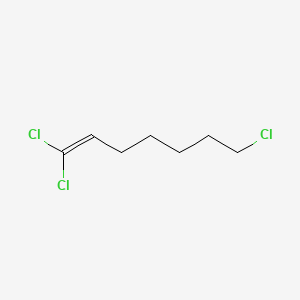
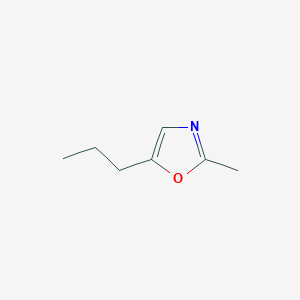
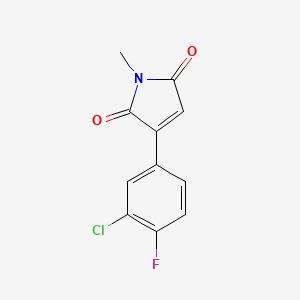
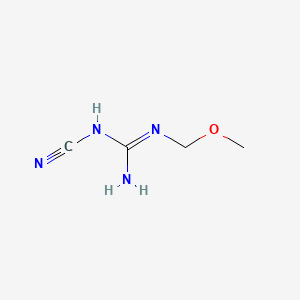
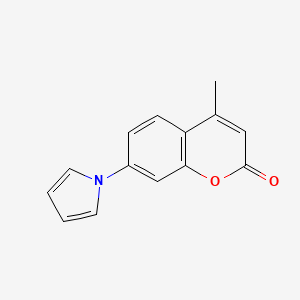
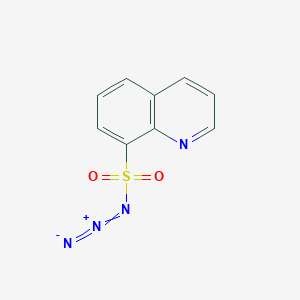
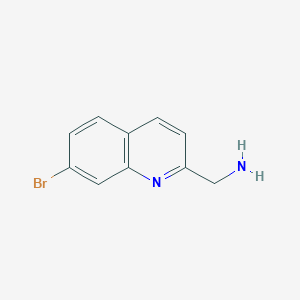

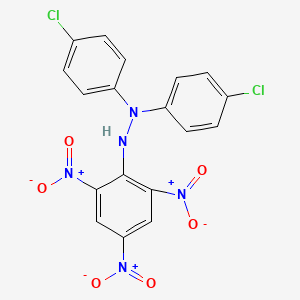
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
